Bis(1H,1H-heptafluorobutyl)amine
Overview
Description
Bis(1H,1H-heptafluorobutyl)amine is a fluorinated amine compound with the molecular formula C₈H₅F₁₄N and a molecular weight of 381.11 g/mol . It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in research applications, particularly in the fields of proteomics and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H-heptafluorobutyl)amine typically involves the reaction of heptafluorobutylamine with appropriate reagents under controlled conditions. One common method involves the reaction of heptafluorobutylamine with a halogenated precursor in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H-heptafluorobutyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different amine derivatives .
Scientific Research Applications
Bis(1H,1H-heptafluorobutyl)amine has several scientific research applications, including:
Proteomics: It is used as a specialty reagent in proteomics research to study protein structures and functions.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific characteristics.
Biological Research: It is used in various biological studies to understand the interactions between fluorinated compounds and biological systems.
Mechanism of Action
The mechanism of action of Bis(1H,1H-heptafluorobutyl)amine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and function of proteins and other biomolecules, making it a valuable tool in research . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
Heptafluorobutylamine: A related compound with similar fluorinated properties but different molecular structure.
Perfluorobutylamine: Another fluorinated amine with distinct chemical and physical properties.
Uniqueness
Bis(1H,1H-heptafluorobutyl)amine is unique due to its high fluorine content and specific molecular structure, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in specialized research applications where other fluorinated amines may not be as effective .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F14N/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h23H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFYNWWMCBFWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)NCC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F14N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620170 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-08-1 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1H,1H-heptafluorobutyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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